N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzothiazole moiety and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and benzodioxine-containing molecules. Examples include:
Uniqueness
What sets N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of the benzothiazole and benzodioxine moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4S/c23-17(22-19-21-12-5-1-4-8-16(12)27-19)9-10-20-18(24)15-11-25-13-6-2-3-7-14(13)26-15/h1-8,15H,9-11H2,(H,20,24)(H,21,22,23) |
InChI Key |
JFVQFEVGHVWLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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